TCO-PEG8-amine
Description
Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is a synthetic carbamate derivative featuring a cyclooctene ring conjugated to a 26-amino-octaoxahexacosyl chain. The amino group at the terminus of the chain allows for further functionalization, making this compound a candidate for drug delivery systems or targeted therapies .
Properties
Molecular Formula |
C27H52N2O10 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)/b2-1- |
InChI Key |
MXEGVNVGOKEYSH-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Preparation Methods
Chlorination of 8-Arm Star PEG-OH
The process begins with an 8-arm star PEG-OH precursor (MW ≈ 10,000 Da). Thionyl chloride (SOCl₂) is employed to convert terminal hydroxyl groups to chlorides:
Amination with Concentrated Aqueous Ammonia
The PEG-Cl intermediate is reacted with concentrated NH₃ to yield the primary amine:
-
Purification : Ion exchange chromatography removes HCl byproducts.
-
Characterization : Free amine content is quantified via titration, achieving >95% functionalization.
Preparation of Cyclooct-4-en-1-yl Carbamate
The cyclooctenyl carbamate moiety introduces stereochemical complexity, requiring precise control over double bond geometry (4E) and carbamate orientation (1R).
Synthesis of (1R,4E)-Cyclooct-4-en-1-ol
The enantiomerically pure alcohol is obtained through asymmetric hydrogenation or enzymatic resolution:
Carbamate Formation via Chloroformate Intermediate
The alcohol is treated with phosgene (COCl₂) to generate the reactive chloroformate:
Coupling of Octaoxahexacosylamine and Cyclooctenyl Carbamate
The final step involves conjugating the amine and carbamate precursors under mild, non-racemizing conditions.
Carbodiimide-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation:
Purification and Isolation
-
Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradient.
-
Lyophilization : Freeze-drying yields a white hygroscopic powder.
Analytical Characterization
Spectroscopic Data
Stability Studies
Industrial-Scale Considerations
Process Optimization
Environmental Impact
Challenges and Limitations
Stereochemical Purity
Chemical Reactions Analysis
Types of Reactions: TCO-PEG8-amine undergoes various chemical reactions, including:
Click Chemistry: The TCO moiety reacts with tetrazine in an inverse-electron demand Diels-Alder cycloaddition, forming a stable adduct.
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters (e.g., NHS esters) to form stable amide bonds.
Common Reagents and Conditions:
Click Chemistry: Tetrazine derivatives are commonly used as reagents.
Amide Bond Formation: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to activate carboxylic acids for reaction with the amine group.
Major Products:
Click Chemistry: The major product is a stable TCO-tetrazine adduct.
Amide Bond Formation: The major product is a stable amide bond between the amine group of this compound and the carboxylic acid.
Scientific Research Applications
Bioorthogonal Chemistry
Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is utilized in bioorthogonal reactions due to its ability to undergo selective reactions with specific biomolecules without interfering with native biochemical processes. This property is particularly valuable in:
- Labeling Biomolecules : The compound can be used to tag proteins or nucleic acids for imaging studies.
- Targeted Drug Delivery : Its bioorthogonal reactivity allows for the precise release of therapeutic agents at target sites within the body.
Drug Delivery Systems
The compound's amphiphilic nature facilitates its use in drug delivery formulations. It can enhance the solubility and stability of hydrophobic drugs. Key applications include:
- Nanoparticle Formulations : Incorporating this compound into nanoparticles can improve drug loading efficiency and release profiles.
- Micelle Formation : It can form micelles that encapsulate drugs for enhanced bioavailability.
Materials Science
In materials science, Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is explored for creating advanced materials with desirable properties:
- Self-Healing Polymers : The compound's reactivity can be harnessed to develop polymers that repair themselves upon damage.
- Smart Materials : Its ability to respond to environmental stimuli makes it suitable for applications in smart coatings and sensors.
Case Studies and Research Findings
Several studies have documented the effectiveness of Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate in practical applications:
Mechanism of Action
The mechanism of action of TCO-PEG8-amine involves its ability to undergo bioorthogonal reactions without interfering with natural biochemical processes. The TCO moiety reacts with tetrazine through an inverse-electron demand Diels-Alder reaction, forming a stable adduct. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for in vivo applications . The amine group allows for further functionalization through standard amide bond formation reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclooctene-Based Carbamates
The compound shares structural similarities with (E)-cyclooct-4-en-1-yl (3-(5-((2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)ethynyl)-6-(oxazol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)carbamate (268-TCO), a Raf inhibitor intermediate (). Key differences include:
- Side Chain Complexity : 268-TCO contains a hydrophobic aromatic substituent with ethynyl and pyrrolopyrimidine groups, favoring membrane permeability and kinase inhibition. In contrast, the octaoxahexacosyl chain in the target compound prioritizes solubility and prolonged circulation.
- Synthetic Yield : 268-TCO was synthesized with a 29% yield via preparative TLC (), while the PEGylated chain in the target compound may require alternative purification strategies due to its polar nature.
Carbamate Pesticides
Carbamates like aldicarb are potent acetylcholinesterase (AChE) inhibitors, achieving 70–85% inhibition in aquatic environments (). The target compound diverges significantly:
- Biological Activity : The PEG chain likely reduces membrane penetration, limiting direct enzyme inhibition. Instead, its carbamate group may serve as a hydrolyzable linker for controlled drug release.
- Environmental Persistence : Aldicarb’s small size enables rapid bioaccumulation, whereas the bulky PEG chain in the target compound may reduce environmental toxicity .
PEGylated Compounds
The octaoxahexacosyl chain (26 carbons, 8 ether oxygens) aligns with PEGylation strategies used to enhance pharmacokinetics. Compared to shorter PEG chains (e.g., PEG 400):
- Half-Life : Longer chains typically prolong circulation but may reduce tissue penetration.
- Conjugation Flexibility: The terminal amino group enables covalent attachment to proteins or nanoparticles, akin to PEGylated biologics like PEG-interferon .
Cyclooctane Derivatives
Synthesis of ethyl 2-oxo-1-(4-oxo-butyl)cyclooctane carboxylate () highlights the versatility of cyclooctane rings in organic synthesis. However, the target compound’s carbamate linkage and PEG chain introduce distinct reactivity:
- Stability : Cyclooctene’s strain may increase susceptibility to ring-opening reactions compared to saturated cyclooctane derivatives.
- Functionalization: The amino-PEG chain allows modular chemistry, whereas focuses on hydroformylation/aldol condensation for bicyclic frameworks .
Biological Activity
Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is a compound that has garnered attention in the field of bioorthogonal chemistry and drug delivery systems. This article discusses its biological activity, focusing on its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclooctene moiety that plays a crucial role in its reactivity and biological activity. The presence of the carbamate functional group enhances its stability and solubility in biological systems. The structure can be summarized as follows:
- Molecular Formula : C36H65N3O10
- Molecular Weight : 703.93 g/mol
Cyclooct-4-en-1-yl derivatives are known for their participation in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines. This bioorthogonal reaction allows for selective labeling and drug delivery in vivo without interfering with biological processes. The mechanism involves:
- Formation of Reactive Intermediates : The cyclooctene undergoes isomerization to form more reactive species that can efficiently react with tetrazines.
- Cleavage of Carbamate Bonds : Upon reaction with tetrazines, the carbamate bond can be cleaved to release active drug components or imaging agents rapidly.
1. Drug Delivery Systems
Cyclooct-4-en-1-yl derivatives have been utilized in developing antibody-drug conjugates (ADCs). These conjugates leverage the selective reactivity of cyclooctenes to deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity.
Case Study:
A study demonstrated the use of a cyclooctene-linked ADC in human colorectal cancer cell lines. The conjugate exhibited enhanced cytotoxicity compared to the free drug alone, highlighting the effectiveness of this delivery system .
2. Imaging Techniques
The compound's bioorthogonal properties have also been applied in imaging techniques such as fluorescence imaging. By attaching fluorescent probes via cyclooctene-tetrazine chemistry, researchers can visualize tumor sites with high specificity.
Table 1: Efficacy of Cyclooctene-based Imaging Agents
| Agent Type | Reaction Time | Fluorescence Intensity | Specificity |
|---|---|---|---|
| Cyclooctene-Tetrazine Conjugate | Seconds | High | High |
| Conventional Probes | Hours | Moderate | Moderate |
Research Findings
Recent studies have focused on optimizing the stability and reactivity of cyclooctene derivatives:
- Stability Assessments : Research indicated that modifications to the cyclooctene structure could enhance its stability against isomerization during storage and application .
- Comparative Reactivity Studies : A comparative analysis showed that cyclooctene derivatives could achieve reaction completion in seconds compared to hours for traditional systems .
Q & A
Q. Table 1: Functional Roles of Structural Components
| Component | Key Features | Functional Impact |
|---|---|---|
| Cyclooct-4-en-1-yl | Rigid cycloalkene | Enhances structural stability |
| PEG chain | Hydrophilic, flexible | Improves solubility and biocompatibility |
| Carbamate | Chemically stable | Enables controlled release mechanisms |
What methodologies are recommended for synthesizing this compound, and how do reaction conditions affect yield?
Answer:
Synthesis involves three stages:
PEG Chain Preparation :
- Use nucleophilic substitution (e.g., tosylation/azidation) to build the 26-mer PEG backbone. For example, hexaethylene glycol derivatives can be iteratively extended via tosyl-azide coupling (63–86% yield) under anhydrous conditions with NaH in DCM .
Cyclooctenyl Carbamate Formation :
- React cyclooct-4-en-1-ol with phosgene or tert-butoxycarbonyl (Boc) reagents to generate the carbamate. Stereoselective hydroformylation (e.g., using Rh(acac)(CO)₂ and BIPHEPHOS) ensures regioselectivity .
Final Coupling :
Q. Key Considerations :
- Purity : Use silica gel chromatography (ethyl acetate/hexane gradients) to isolate intermediates .
- Catalysts : Rhodium complexes improve cyclooctenyl regioselectivity (>90% enantiomeric excess) .
How can researchers address stereochemical challenges during the synthesis of the cyclooctenyl moiety?
Answer:
The cyclooctenyl group’s stereochemistry (e.g., cis vs. trans double bonds) significantly impacts biological activity. To resolve this:
- Chiral Catalysts : Use Rh(acac)(CO)₂ with BIPHEPHOS for hydroformylation, achieving >95% cis selectivity in cyclooctenyl derivatives .
- Analytical Validation :
What advanced purification strategies are effective for isolating the PEG-carbamate conjugate?
Answer:
Long PEG chains (e.g., 26-mer) pose solubility and polydispersity challenges. Recommended methods:
- Size-Exclusion Chromatography (SEC) : Use Sephadex LH-20 with methanol to separate by molecular weight (MW 1,200–1,500 Da) .
- Reverse-Phase HPLC : Employ a C18 column (acetonitrile/water + 0.1% TFA) to resolve PEG-carbamate from unreacted precursors .
- Critical Solvent Pairs : Precipitate impurities using dichloromethane/diethyl ether (1:5), retaining the product in the organic phase .
How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Answer:
Unexpected signals may arise from residual solvents, rotamers, or incomplete coupling:
- 2D NMR (HSQC, HMBC) : Assign peaks definitively. For example, the carbamate carbonyl should show correlations to adjacent NH and PEG protons .
- Mass Spectrometry : Confirm MW via MALDI-TOF (expected [M+Na]⁺ ~1,450 Da) .
- Control Experiments : Re-synthesize intermediates to isolate contamination sources (e.g., unreacted PEG-azide) .
What are the implications of this compound’s PEG chain length in drug delivery systems?
Answer:
The 26-mer PEG chain (8 ether oxygens) balances steric shielding and biodegradability:
- Pharmacokinetics : Prolongs circulation half-life (>24 hrs) by reducing renal clearance .
- Conjugation Efficiency : Terminal amine enables site-specific labeling (e.g., with NHS esters or click chemistry) for antibody-drug conjugates .
- Stability : PEG length >20 units minimizes enzymatic degradation in serum .
How does pH influence the stability of the carbamate linker, and how can this be quantified?
Answer:
Carbamates hydrolyze under acidic (pH <4) or alkaline (pH >9) conditions:
- Kinetic Studies : Monitor degradation via HPLC at 37°C in buffers (pH 2–10). Half-life at pH 7.4: ~72 hrs; pH 2: <6 hrs .
- Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic attack on the carbonyl, while acid hydrolysis involves protonation of the oxygen .
What computational tools can predict this compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate PEG chain flexibility and cyclooctenyl docking (e.g., GROMACS or AMBER) .
- Docking Software (AutoDock Vina) : Predict binding affinities to proteins (e.g., serum albumin or membrane receptors) using the cyclooctenyl group as a hydrophobic anchor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
